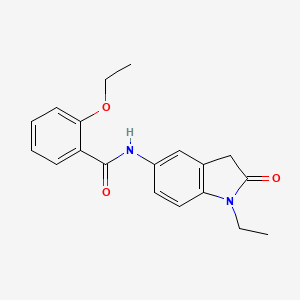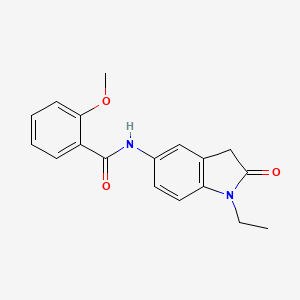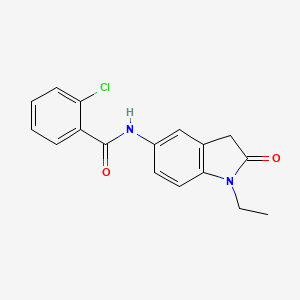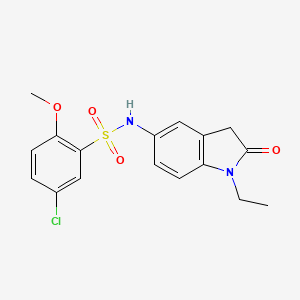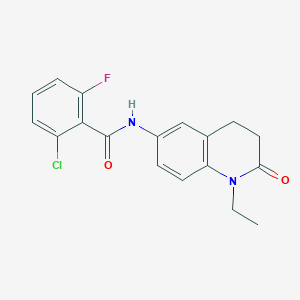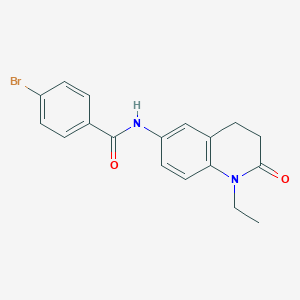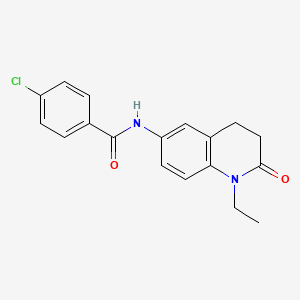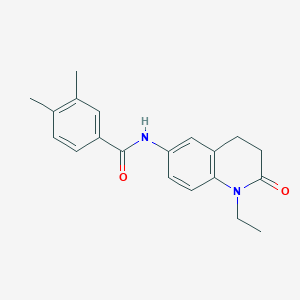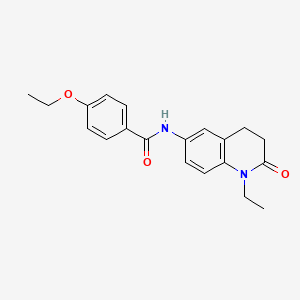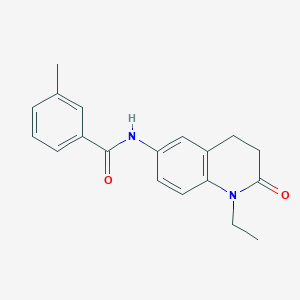
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide (also known as NETQ) is a small molecule that has recently been used in a variety of scientific research applications. NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. In addition, NETQ has been found to have a range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
NETQ has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-fungal agent. It has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. In addition, NETQ has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. NETQ has also been studied for its potential anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of NF-κB, a transcription factor involved in the regulation of inflammation.
Mecanismo De Acción
The exact mechanism of action of NETQ is not yet fully understood. However, it is believed that NETQ acts by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, NETQ has been found to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects
NETQ has been found to have a range of biochemical and physiological effects. In animal studies, NETQ has been found to reduce inflammation, reduce the production of pro-inflammatory cytokines, and reduce the expression of NF-κB. In addition, NETQ has been found to inhibit the growth of various cancer cell lines, including lung, colon, and breast cancer cells. NETQ has also been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of NETQ in laboratory experiments has several advantages. NETQ is a small molecule, making it easy to synthesize and store. In addition, NETQ is relatively non-toxic and has been found to have a range of biochemical and physiological effects, making it a useful tool for laboratory experiments. However, there are some limitations to the use of NETQ in laboratory experiments. For example, the exact mechanism of action of NETQ is not yet fully understood, and it is not yet known if NETQ has any long-term side effects.
Direcciones Futuras
There are a number of potential future directions for NETQ. Further research is needed to better understand the exact mechanism of action of NETQ, as well as its potential long-term side effects. In addition, further research is needed to investigate the potential of NETQ as an anti-cancer and anti-fungal agent. Finally, NETQ could be evaluated for its potential as a therapeutic agent for the treatment of various diseases, such as inflammation and cancer.
Métodos De Síntesis
NETQ was first synthesized by a two-step reaction involving the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride. The first step involved the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-(propan-2-yloxy)benzoyl chloride in a solution of dichloromethane and triethylamine. The reaction yielded N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(propan-2-yloxy)benzamide as the main product, with minor amounts of side products.
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-23-19-11-8-17(13-16(19)7-12-20(23)24)22-21(25)15-5-9-18(10-6-15)26-14(2)3/h5-6,8-11,13-14H,4,7,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDRZYFYSYVKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


